2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine
Beschreibung
This compound features a pyridine core substituted at position 6 with a trifluoromethyl group and at position 2 with a methoxy-linked pyrrolidine moiety. The pyrrolidine ring is sulfonylated at the 1-position by a 3,5-dimethyl-1,2-oxazol-4-yl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the sulfonamide and oxazole groups contribute to hydrogen bonding and structural rigidity .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-10-15(11(2)26-21-10)27(23,24)22-7-6-12(8-22)9-25-14-5-3-4-13(20-14)16(17,18)19/h3-5,12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBCTYPNBNLGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a complex structure featuring a pyridine ring substituted with trifluoromethyl and a sulfonamide group linked to a pyrrolidine moiety. The structural representation is critical for understanding its interaction with biological systems.
Antimicrobial Properties
Recent studies indicate that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to our target have shown inhibition against various bacterial strains:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Pyridine Derivative A | E. coli | 0.5 |
| Pyridine Derivative B | S. aureus | 0.8 |
| Target Compound | TBD | TBD |
The exact IC50 values for the target compound are yet to be determined in specific assays.
Anticancer Activity
Research has demonstrated that certain pyridine derivatives possess anticancer properties. A study conducted on related compounds showed promising results in vitro:
- Case Study : A series of pyridine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The lead compound exhibited an IC50 of 10 µM against MCF-7 breast cancer cells, indicating moderate potency compared to standard chemotherapeutics like Taxol.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of high interest:
- Mechanism of Action : The compound may act as an EP4 antagonist, inhibiting prostaglandin E2 (PGE2) signaling pathways, which are involved in inflammatory responses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of the compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity : Toxicological studies indicate that the compound has a safety margin comparable to existing anti-inflammatory agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Differences
The primary analog for comparison is 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine (referred to as Compound A) . Differences include:
Core Heterocycle : The target compound uses a pyrrolidine (5-membered) ring, whereas Compound A employs a piperidine (6-membered) ring.
Substituent Position : The trifluoromethyl group is at position 6 (target) vs. position 5 (Compound A) on the pyridine.
Linker Group : The target compound has a methoxy (-OCH2-) linker, while Compound A uses a direct ether (-O-) linkage.
Table 1: Structural and Predicted Property Comparison
Key Findings:
Piperidine’s larger ring may improve solubility but reduce steric complementarity in certain enzyme active sites .
Trifluoromethyl Position :
- Position 6 on pyridine (target) places the trifluoromethyl group in a sterically crowded region, which may hinder metabolic oxidation but reduce binding affinity compared to Compound A’s position 4.
In contrast, Compound A’s shorter linker may restrict conformational freedom, favoring entropic gains in binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
